1,2-Bis(4-methoxyphenyl)ethyne
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Bis(4-methoxyphenyl)ethyne and related compounds involves several key reactions and methodologies. For example, the reaction of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent) with aromatic dihydroxy compounds offers a route to phospholane derivatives (Shabana, Osman, & Atrees, 1994). Additionally, the catalyzed diboration of bis(4-methoxyphenyl)ethyne by bis(pinacolato-O,O')diboron highlights a method for introducing boronate ester substituents (Clegg, Scott, Lesley, Marder, & Norman, 1996).
Molecular Structure Analysis
The crystal structure and molecular geometry of compounds related to 1,2-Bis(4-methoxyphenyl)ethyne have been elucidated through various studies. For example, the crystallographic analysis of 4,4′-bis[2,2-bis(4-methoxyphenyl)ethenyl]biphenyl reveals insights into the geometry of the structure, supporting the understanding of molecular interactions and stability (Velde, Hoefnagels, & Geise, 2002).
Chemical Reactions and Properties
1,2-Bis(4-methoxyphenyl)ethyne undergoes various chemical reactions, reflecting its reactivity and functional utility. The synthesis and redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene show the compound's potential in redox applications (Sasaki, Aoki, Sutoh, Hakiri, Tsuji, & Yoshifuji, 2002).
Physical Properties Analysis
The physical properties of 1,2-Bis(4-methoxyphenyl)ethyne derivatives, such as solubility, crystal packing, and molecular interactions, are crucial for understanding their behavior in different environments. The study of 3,4-Dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione and its analogues provides valuable information on intramolecular hydrogen bonding and crystal packing (Nye, Turnbull, & Wikaira, 2013).
Chemical Properties Analysis
Understanding the chemical properties of 1,2-Bis(4-methoxyphenyl)ethyne, including its reactivity with various reagents and conditions, is fundamental for its application in synthesis and material science. The polymerization of 1,4-bis(tetrahydrothiopheniomethyl)-2-cyano-5-methoxybenzene dibromide into electronically substituted poly(p-phenylene vinylene)s exemplifies the versatility and potential applications of related compounds (Lahti, Sarker, Garay, Lenz, & Karasz, 1994).
Scientific Research Applications
Photophysical and Fluorescence Studies
1,2-Bis(4-methoxyphenyl)ethyne is a type of unsymmetrical molecule that has been found to have photophysical and fluorescence properties .
Method of Application
The compound is synthesized by the reaction of trimethylsilylacetylene and sodium with zirconium and can be cleaved by reductive elimination in high concentrations . The functional groups of 1,2-bis(4-methoxyphenyl)ethyne are imine and methoxy groups. This compound can also react with sodium salts to form new metallacycles .
Results or Outcomes
Biomedical Applications
1,2-Bis(4-methoxyphenyl)ethyne has been found to have potential biomedical applications .
Results or Outcomes
In terms of outcomes, it has demonstrated inhibition of cell proliferation, suggesting potential as a novel therapeutic approach towards quenching breast and lung cancer .
Future Directions
properties
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUOFMNGWLZXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347017 | |
Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-methoxyphenyl)ethyne | |
CAS RN |
2132-62-9 | |
Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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